molecular formula C18H14O7 B1238665 Dihydromethylsterigmatocystin

Dihydromethylsterigmatocystin

Número de catálogo: B1238665
Peso molecular: 342.3 g/mol
Clave InChI: FAYWFTGEUVDVPA-ULCDLSAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydromethylsterigmatocystin is a member of sterigmatocystins.

Aplicaciones Científicas De Investigación

Introduction to Dihydromethylsterigmatocystin

This compound (DHOMST) is a secondary metabolite produced by certain species of the fungus Aspergillus, particularly Aspergillus parasiticus. It is recognized as a precursor in the biosynthetic pathway of aflatoxins, which are potent mycotoxins known for their carcinogenic properties. The study of DHOMST is significant due to its implications in food safety and potential therapeutic applications.

Biosynthetic Pathway

The conversion of this compound to aflatoxin B2 has been demonstrated in laboratory settings. Research indicates that DHOMST can be metabolized by specific fungal strains, such as A. parasiticus, into aflatoxin B2, highlighting its role as a precursor in the aflatoxin biosynthesis pathway . This transformation occurs via enzymatic processes involving distinct O-methyltransferases, which facilitate the methylation necessary for aflatoxin production .

Research Applications

This compound serves as an important compound in mycotoxicology research. Its role as a precursor to aflatoxins makes it a focal point for studies aimed at understanding the mechanisms of aflatoxin biosynthesis and toxicity. Researchers utilize DHOMST to explore:

  • Metabolic pathways : Investigating how DHOMST is converted into more toxic forms, providing insights into fungal metabolism and potential points for intervention in aflatoxin production .
  • Toxicological studies : Evaluating the genotoxic potential of DHOMST and its derivatives to assess risks associated with fungal contamination in food products .

Agricultural Applications

Understanding the biosynthesis of this compound can lead to agricultural strategies aimed at controlling Aspergillus species that produce aflatoxins. By targeting the metabolic pathways involved, it may be possible to develop biocontrol methods or fungicides that inhibit DHOMST production, thereby reducing aflatoxin contamination in crops.

Potential Therapeutic Uses

While primarily studied for its toxicological implications, there is emerging interest in exploring the bioactive properties of compounds related to this compound. Some studies suggest that derivatives may exhibit antitumor activity, although this area requires further investigation . The potential for therapeutic applications stems from:

  • Cytotoxic effects : Preliminary findings indicate that certain sterigmatocystins may have selective cytotoxicity against cancer cell lines, suggesting avenues for drug development .

Case Study 1: Conversion Pathways

A study conducted by Yu et al. (2012) detailed the conversion of this compound into various aflatoxins through distinct enzymatic pathways. This research provided foundational knowledge on how manipulating these pathways could mitigate aflatoxin production in agricultural settings.

Case Study 2: Toxicological Assessment

Research published in Environmental Contamination and Toxicology assessed the genotoxicity of this compound compared to its derivatives. The findings indicated that while DHOMST itself exhibited lower toxicity than aflatoxins, it still posed significant risks under certain conditions, emphasizing the need for stringent monitoring in food safety practices .

Propiedades

Fórmula molecular

C18H14O7

Peso molecular

342.3 g/mol

Nombre IUPAC

(3S,7R)-10,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),10,14,16,18-hexaen-13-one

InChI

InChI=1S/C18H14O7/c1-22-16-12-13(20)11-8(19)3-2-4-9(11)24-15(12)10-7-5-6-23-18(7)25-17(10)14(16)21/h2-4,7,18-19,21H,5-6H2,1H3/t7-,18+/m0/s1

Clave InChI

FAYWFTGEUVDVPA-ULCDLSAGSA-N

SMILES isomérico

COC1=C(C2=C([C@@H]3CCO[C@@H]3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O

SMILES canónico

COC1=C(C2=C(C3CCOC3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydromethylsterigmatocystin
Reactant of Route 2
Reactant of Route 2
Dihydromethylsterigmatocystin
Reactant of Route 3
Dihydromethylsterigmatocystin
Reactant of Route 4
Dihydromethylsterigmatocystin
Reactant of Route 5
Dihydromethylsterigmatocystin
Reactant of Route 6
Dihydromethylsterigmatocystin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.